Guanfacine

Description

Properties

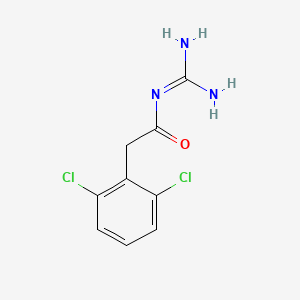

IUPAC Name |

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOMKTZOLKMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29110-48-3 (mono-hydrochloride) | |

| Record name | Guanfacine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046944 | |

| Record name | Guanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1mg/mL, 1.39e-01 g/L | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29110-47-2 | |

| Record name | Guanfacine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanfacine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanfacine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANFACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-216, 225 - 227 °C | |

| Record name | Guanfacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01018 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanfacine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

pharmacological profile of guanfacine hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of Guanfacine Hydrochloride

Introduction

This compound hydrochloride is a centrally acting, selective alpha-2A (α2A) adrenergic receptor agonist.[1][2] Chemically designated as N-amidino-2-(2,6-dichlorophenyl) acetamide monohydrochloride, it is utilized in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension.[3][4] Initially approved for hypertension, its role in modulating neurotransmission in the prefrontal cortex (PFC) has established it as a key non-stimulant option for treating ADHD, particularly in children and adolescents.[5] This document provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, clinical efficacy, and the experimental methodologies used in its characterization.

Pharmacodynamics

The therapeutic effects of this compound are primarily mediated by its high-affinity, selective agonism at the α2A-adrenergic receptor subtype.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to and activating α2A-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).

-

In the Prefrontal Cortex (ADHD Treatment) : this compound stimulates postsynaptic α2A receptors on the dendritic spines of pyramidal neurons. This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP closes hyperpolarization-activated cyclic nucleotide-gated (HCN) potassium channels, which strengthens the connectivity and signaling of PFC networks. This enhanced neuronal firing improves the regulation of attention, working memory, and impulse control, which are core executive functions impaired in ADHD.

-

In the Brainstem (Hypertension Treatment) : By stimulating central α2A-adrenergic receptors in the brain's vasomotor center, this compound reduces sympathetic nerve impulses to the heart and blood vessels. This leads to a decrease in peripheral vascular resistance and a slight reduction in heart rate, resulting in lowered blood pressure.

Receptor Binding & Functional Potency

This compound demonstrates significant selectivity for the α2A-adrenergic receptor subtype over the α2B and α2C subtypes. This selectivity is thought to contribute to its specific therapeutic effects and tolerability profile compared to less selective agents like clonidine.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |

| α2A-Adrenergic | 93 nM | 52 nM |

| α2B-Adrenergic | 1,380 nM | 288 nM |

| α2C-Adrenergic | 3,890 nM | 602 nM |

| Imidazoline I1 | 19 nM | Not Applicable |

| Data sourced from radioligand and [35S]GTPγS binding assays. |

Pharmacokinetics

The pharmacokinetic profile of this compound differs significantly between its immediate-release (IR) and extended-release (ER) formulations. The ER formulation was developed to provide stable, once-daily dosing suitable for ADHD management.

| Parameter | Immediate-Release (IR) | Extended-Release (ER) |

| Bioavailability | ~80% | 43% lower than IR |

| Tmax (Time to Peak) | 1-4 hours (average 2.6-3.0h) | ~5-6 hours |

| Cmax (Peak Concentration) | 2.5 ± 0.6 ng/mL (1 mg dose) | 1.0 ± 0.3 ng/mL (1 mg dose) |

| AUC (Total Exposure) | 56 ± 15 ngh/mL (1 mg dose) | 32 ± 9 ngh/mL (1 mg dose) |

| Elimination Half-Life | ~17 hours (range 10-30h) | ~18 hours |

| Protein Binding | ~70% | ~70% |

| Volume of Distribution (Vd) | 6.3 L/kg | Not specified, but widely distributed |

| Metabolism | Hepatic, primarily via CYP3A4 | Hepatic, primarily via CYP3A4 |

| Excretion | ~57% renal (30% unchanged) | ~50% renal |

| Note: Administration of ER tablets with a high-fat meal increases Cmax by ~75% and AUC by ~40%; therefore, it should not be taken with high-fat foods. |

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, primarily for ADHD in children, adolescents, and adults.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Clinical studies consistently demonstrate that this compound extended-release (GXR) significantly reduces ADHD symptoms compared to placebo. Efficacy is typically measured by the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score.

| Study | Patient Population | Dosage | Primary Endpoint Result |

| Iwanami et al. (Phase 3) | Adults (≥18 years) with ADHD | 4–6 mg/day GXR | Significant decrease in ADHD-RS total score vs. placebo. |

| NCT01081132 (Phase 3) | Adolescents (13-17 years) with ADHD | 1–7 mg/day GXR | Least-squares mean score change: -24.55 (GXR) vs. -18.53 (placebo); Effect Size: 0.52. |

| Unnamed Phase 3 Trial | Children & Adolescents with ADHD | GXR vs. Atomoxetine vs. Placebo | Mean ADHD-RS score reduction: -23.9 (this compound), -18.6 (Atomoxetine), -15.0 (Placebo). |

| Unnamed Phase 3 Trial | Adults (≥18 years) with ADHD | 4–6 mg/day GXR | Demonstrated superiority over placebo in change from baseline on ADHD-RS-IV total score. |

Safety and Tolerability

The safety profile of this compound is well-characterized, with adverse events being generally mild to moderate and often transient.

| Adverse Event | Reported Frequency / Comment |

| Somnolence/Sedation | The most common adverse event, reported in up to 38-44% of patients, particularly during dose titration. |

| Dry Mouth | A common side effect of α2-agonists. |

| Hypotension | Dose-dependent decreases in blood pressure are common. Vitals should be monitored at baseline, after dose increases, and periodically. |

| Bradycardia | Dose-dependent decreases in heart rate are common. |

| Headache | Reported in ~20-22% of patients. |

| Fatigue | Reported in ~11-15% of patients. |

| Dizziness | Can occur, especially with postural changes. |

| Rebound Hypertension | Abrupt discontinuation can lead to a significant increase in blood pressure and should be avoided. A gradual taper is required. |

Key Experimental Protocols

The pharmacological profile of this compound has been defined using standard in vitro assays for receptor binding and functional activity.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor.

-

Objective : To quantify the affinity of this compound for α2-adrenergic receptor subtypes.

-

Methodology :

-

Preparation : Cell membranes are prepared from cell lines engineered to express a high density of a specific receptor subtype (e.g., α2A-AR).

-

Incubation : Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-clonidine) that is known to bind to the target receptor.

-

Competition : The incubation is performed in the presence of varying concentrations of unlabeled this compound.

-

Separation : The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

-

Quantification : The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Analysis : The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Functional Assay

This assay measures the activation of G-proteins following receptor agonism, providing a direct measure of the functional potency (EC50) of a compound.

-

Objective : To determine this compound's potency in activating the Gi protein coupled to the α2A-AR.

-

Methodology :

-

Reaction Setup : In a multi-well plate, cell membranes expressing the α2A-AR are combined with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and GDP.

-

Agonist Addition : Varying concentrations of this compound are added to the wells.

-

Incubation : The mixture is incubated to allow for receptor activation, G-protein coupling, and the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Filtration : The reaction is stopped by rapid filtration through glass fiber filters.

-

Detection : The amount of [³⁵S]GTPγS bound to the Gα subunit (and retained on the filter) is quantified by scintillation counting.

-

Analysis : A dose-response curve is plotted to determine the EC50, the concentration of this compound that produces 50% of the maximal G-protein activation.

-

Conclusion

This compound hydrochloride possesses a well-defined pharmacological profile characterized by selective α2A-adrenergic receptor agonism. Its mechanism of action in the prefrontal cortex provides a clear rationale for its efficacy in treating ADHD, while its effects on the central vasomotor center account for its antihypertensive properties. The extended-release formulation offers a favorable pharmacokinetic profile for once-daily administration in ADHD management. While generally well-tolerated, its use requires careful monitoring of cardiovascular parameters and a gradual dose taper upon discontinuation to mitigate the risk of rebound hypertension.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 5. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

guanfacine's effects on neuronal firing and connectivity

An In-depth Technical Guide on the Core Effects of Guanfacine on Neuronal Firing and Connectivity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective α2A-adrenergic receptor agonist that exerts significant modulatory effects on neuronal activity, particularly within the prefrontal cortex (PFC).[1][2][3][4] Its mechanism of action is primarily centered on the postsynaptic α2A-adrenergic receptors located on the dendritic spines of pyramidal neurons.[5] By stimulating these receptors, this compound initiates a signaling cascade that ultimately strengthens PFC network connectivity and enhances neuronal firing, which are crucial for cognitive functions such as working memory and attention. This guide provides a comprehensive overview of the molecular mechanisms, effects on neuronal excitability and network dynamics, and the experimental methodologies used to elucidate these actions.

Molecular Mechanism of Action

This compound's therapeutic effects are rooted in its high affinity and selectivity for the α2A-adrenergic receptor subtype. Unlike other α2 agonists such as clonidine, this compound's specificity results in a more targeted pharmacological profile with fewer sedative effects.

Signaling Pathway

The binding of this compound to postsynaptic α2A-adrenergic receptors on PFC pyramidal neurons triggers the activation of an inhibitory G-protein (Gi). This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP concentration leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and KCNQ potassium channels. The closure of these channels reduces hyperpolarizing currents, thereby strengthening synaptic connections and enhancing the firing rate of PFC neurons.

Effects on Neuronal Firing

This compound's modulation of ion channel activity directly impacts the firing properties of PFC neurons. By closing HCN and KCNQ channels, this compound increases the excitability of pyramidal neurons. This is particularly evident in the enhancement of "Delay cell" firing, which is essential for maintaining information in working memory.

A recent study also demonstrated that this compound can inhibit interictal epileptiform discharges in cortical neurons, an effect potentially mediated by the inhibition of voltage-gated sodium currents. This suggests a role for this compound in stabilizing neuronal networks prone to hyperexcitability.

Quantitative Data on Neuronal Firing

| Parameter | Effect of this compound | Species/Model | Experimental Technique | Reference |

| Delay-related Firing | Increased firing rate of PFC neurons with weak mnemonic tuning. | Monkey | In vivo electrophysiology | |

| Interictal Epileptiform Discharge Frequency | Inhibition of discharge frequency at 10 and 100 µM concentrations. | Rat cortical slices | Patch-clamp recording | |

| Neuronal Excitability | Inhibited | Rat PFC pyramidal neurons | Patch-clamp recording | |

| Voltage-gated Sodium Currents | Inhibited persistent and fast inactivating currents at 10 and 100 µM. | Dispersed rat neurons | Patch-clamp recording |

Effects on Neuronal Connectivity

The strengthening of synaptic connections by this compound enhances the overall connectivity of PFC networks. This is crucial for the "top-down" control of attention, behavior, and emotion. Functional magnetic resonance imaging (fMRI) studies in humans have provided insights into how this compound modulates large-scale brain networks.

For instance, this compound has been shown to moderate the effect of emotion on the task-related functional connectivity between the amygdala and the inferior frontal gyrus. Specifically, it reversed the functional co-activation of these regions during response execution cued by sad faces, which was associated with improved accuracy. Animal studies using pharmacological MRI (phMRI) have shown that this compound increases neuronal activity in the frontal cortex while decreasing it in the striatum (caudate putamen and nucleus accumbens).

Quantitative Data on Neuronal Connectivity

| Brain Regions | Effect of this compound | Species | Experimental Technique | Reference |

| Amygdala - Inferior Frontal Gyrus | Modulated functional connectivity, reversing co-activation for sad cues. | Human | fMRI | |

| Right Midcingulate Cortex / Supplementary Motor Area & Left Posterior Cingulate Cortex | Reduced activation associated with clinical improvement in ADHD youth. | Human | fMRI | |

| Frontal Cortex | Positive BOLD effects (increased neuronal activity). | Rat | phMRI | |

| Caudate Putamen & Nucleus Accumbens | Negative BOLD effects (decreased neuronal activity). | Rat | phMRI |

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

This technique is used to measure the electrical properties of individual neurons and the effects of compounds like this compound on ion channel function.

-

Preparation: Coronal slices of the prefrontal cortex (300 µM thick) are prepared from young male Wistar rats. Slices are maintained in an artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2 and 5% CO2.

-

Recording: Whole-cell patch-clamp recordings are performed on layer V pyramidal neurons. To study interictal events, a pro-epileptic extracellular solution with zero Mg2+ and elevated K+ is used. This compound is bath-applied at concentrations of 10 and 100 µM.

-

Data Analysis: Changes in the frequency of epileptiform discharges, neuronal excitability (number of action potentials per depolarization step), and the amplitude of voltage-gated sodium currents are measured before and after this compound application.

Functional Magnetic Resonance Imaging (fMRI)

fMRI is a non-invasive neuroimaging technique used to measure brain activity by detecting changes in blood flow (BOLD signal).

-

Study Design: A randomized, placebo-controlled, crossover design is often employed. Participants with ADHD, for example, undergo fMRI scans on different days after receiving either this compound or a placebo.

-

Task Paradigm: During the scan, participants perform cognitive tasks that engage the PFC, such as a Go/No-go task to assess inhibitory control.

-

Image Acquisition: Functional images are acquired using a standard MRI scanner (e.g., 3T). A typical protocol would involve T2*-weighted echo-planar imaging.

-

Data Preprocessing and Analysis: Data are preprocessed using standard software packages like fMRIPrep. This includes motion correction, spatial normalization, and smoothing. Statistical analysis is then performed to identify brain regions showing differential activation or connectivity between the this compound and placebo conditions.

Conclusion

This compound enhances neuronal firing and connectivity in the prefrontal cortex through a well-defined molecular pathway involving the selective agonism of α2A-adrenergic receptors and subsequent inhibition of the cAMP-PKA signaling cascade. This leads to the closure of HCN and KCNQ channels, thereby increasing neuronal excitability and strengthening network connections. These cellular effects translate to observable changes in brain network dynamics, as evidenced by fMRI studies, and are thought to underlie the therapeutic benefits of this compound in disorders characterized by PFC dysfunction, such as ADHD. The experimental protocols outlined provide a framework for further investigation into the nuanced effects of this compound and other neuromodulatory compounds.

References

- 1. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 4. View of Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]

- 5. medicine.yale.edu [medicine.yale.edu]

discovery and history of guanfacine as a therapeutic agent

An In-depth Technical Guide on the Discovery and History of Guanfacine as a Therapeutic Agent

Introduction

This compound, a selective alpha-2A adrenergic receptor agonist, represents a notable example of drug repurposing, transitioning from a primary treatment for hypertension to a significant non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD). Initially identified by its sympatholytic properties, its journey has been marked by key discoveries regarding its mechanism of action, particularly its effects on the prefrontal cortex. This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Chapter 1: Discovery and Initial Synthesis

This compound, chemically known as N-amidino-2-(2,6-dichlorophenyl)acetamide, was first described in the scientific literature in 1974.[1][2] It was developed as a phenylacetyl-guanidine derivative with potent antihypertensive properties.[3] The synthesis of this compound hydrochloride has been approached through several methods, reflecting ongoing process optimization in pharmaceutical chemistry.

Experimental Protocols: Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been documented. Below are summaries of key methodologies.[3][4]

Method 1: From 2,6-Dichlorophenylacetonitrile

-

Alcoholysis: 2,6-dichlorophenylacetonitrile is dissolved in methanol, and concentrated sulfuric acid is added. The mixture is heated to facilitate alcoholysis, yielding 2,6-dichlorophenylacetate.

-

Guanidination: The resulting ester is added to a solution of guanidine in isopropanol to form the crude this compound product.

-

Salt Formation & Purification: The crude product is reacted with hydrochloric acid to form this compound hydrochloride, which is then purified through recrystallization.

Method 2: From 2,6-Dichlorophenylacetic Acid

-

Amidation: 2,6-dichlorophenylacetic acid is dissolved in toluene and reacted with guanidine. The mixture is heated to reflux at 120°C for 12 hours.

-

Isolation: Toluene is removed by distillation under reduced pressure to yield crude this compound. This method is simpler but uses the more toxic solvent, toluene.

Method 3: From 2,6-Dichlorobenzeneacetyl Chloride

-

Reaction: Guanidine hydrochloride and 2,6-dichlorobenzeneacetyl chloride are used as raw materials with potassium carbonate as an acid-binding agent and acetonitrile as the solvent.

-

Salt Formation: The resulting this compound is then reacted with hydrochloric acid to prepare the crude hydrochloride salt, which is subsequently purified. This process is noted for being simpler and having fewer operational steps.

Chapter 2: Development as an Antihypertensive Agent

Following its synthesis, this compound (initially designated BS 100-141) was investigated for its antihypertensive effects. It was found to act as a centrally-acting alpha-2 adrenergic receptor agonist, reducing sympathetic outflow from the vasomotor center to the heart and blood vessels, which results in decreased peripheral vascular resistance and a lower heart rate. The immediate-release formulation was approved by the U.S. Food and Drug Administration (FDA) on October 27, 1986, for the treatment of hypertension, and was marketed under the brand name Tenex®.

Pivotal Clinical Trials for Hypertension

Long-term studies in the 1980s established the efficacy and safety profile of this compound for hypertension. These trials evaluated the drug as both a monotherapy and in combination with other antihypertensive agents like diuretics.

Experimental Protocol: Generalized Phase III Hypertension Trial A representative clinical trial from this era would follow a structured protocol to assess efficacy and safety.

Caption: Generalized workflow for a pivotal hypertension clinical trial.

Data Presentation: Efficacy in Hypertension

The following table summarizes data from long-term clinical trials evaluating this compound for the treatment of essential hypertension.

| Study Parameter | Jerie, P. (1980) | Ghignone, M. et al. (1982) |

| Study Design | Long-term, open-label | 12-month, open-label |

| Patient Population | 580 patients evaluated at 1 year | 22 patients with moderately severe essential hypertension |

| Dosage | Started at 2 mg/day, increased as needed | 1-8 mg/day (twice daily) |

| Primary Efficacy Endpoint | Reduction in Mean Arterial Pressure (MAP) | Diastolic BP < 95 mmHg |

| Key Efficacy Results | - 16% reduction in MAP at 1 year- 17% reduction in MAP at 2 years- BP normalization in 54% at 1 year | - Satisfactory BP response in 20/22 patients- Tolerance developed in 3-4 months, overcome by dose increase or diuretic addition |

| Key Safety/Tolerability | Side effects were more frequent with doses >3 mg/day | All patients reported side effects (dry mouth, fatigue), which diminished over 3 months. Rebound hypertension in 2 patients upon discontinuation. |

| Biomarker Effects | Not specified | Decreased plasma noradrenaline, adrenaline, and renin activity after 1 week |

Chapter 3: Elucidation of the Core Mechanism of Action

While effective for hypertension, further research revealed the nuances of this compound's pharmacology. A key discovery was its high selectivity for the alpha-2A adrenergic receptor subtype compared to other alpha-2 agonists like clonidine, which also binds to alpha-2B and alpha-2C subtypes. This selectivity is believed to contribute to its different side-effect profile, with less sedation and cardiovascular instability compared to clonidine.

The most significant findings regarding its mechanism came from research into its effects on the prefrontal cortex (PFC), a brain region critical for executive functions like attention and impulse control. In the PFC, this compound acts on postsynaptic alpha-2A receptors located on the dendritic spines of pyramidal neurons. This action strengthens PFC network connectivity by inhibiting the cyclic adenosine monophosphate (cAMP) signaling pathway.

Signaling Pathway in the Prefrontal Cortex

Activation of postsynaptic α2A-adrenergic receptors by norepinephrine (or this compound) inhibits the enzyme adenylyl cyclase, which reduces the production of cAMP. Lower cAMP levels lead to the closing of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (KCNQ) channels. This action strengthens the incoming signals from the network, enhancing neuronal firing and improving the cognitive functions of the PFC.

Caption: this compound's signaling pathway in prefrontal cortex neurons.

Chapter 4: Repurposing for Attention-Deficit/Hyperactivity Disorder (ADHD)

The understanding of this compound's role in enhancing PFC function provided a strong rationale for investigating its use in treating ADHD, a disorder characterized by deficits in executive function. Researchers and clinicians observed that children taking this compound for other conditions appeared calmer and more focused. The first open-label trials in children with ADHD and comorbid tic disorders showed promising results, leading to more rigorous studies.

A significant challenge was this compound's short half-life in children, requiring multiple daily doses. This led to the development of an extended-release formulation (GXR), Intuniv®, designed for once-daily administration. This formulation provides smoother plasma concentrations, potentially mitigating side effects like sedation that are associated with the peak levels of immediate-release versions. The FDA approved Intuniv® for the treatment of ADHD in pediatric patients (ages 6-17) on September 2, 2009.

Pivotal Clinical Trials for ADHD

The efficacy of this compound extended-release (GXR) was established in several large, randomized, double-blind, placebo-controlled trials.

Data Presentation: Efficacy of GXR in ADHD

The following table summarizes key quantitative data from pivotal trials of GXR in children and adolescents with ADHD. The primary outcome measure was the ADHD Rating Scale IV (ADHD-RS-IV), which assesses symptoms of inattention and hyperactivity/impulsivity.

| Study Parameter | Biederman, J. et al. (2008) | Sallee, F. R. et al. (2009) | Scahill, L. et al. (2015) |

| Study Design | 8-week, randomized, double-blind, placebo-controlled | 9-week, randomized, double-blind, placebo-controlled | 8-week, randomized, double-blind, placebo-controlled |

| Patient Population | 345 children & adolescents (6-17 years) | 324 children & adolescents (6-17 years) | 62 children (5-14 years) with Autism Spectrum Disorder + Hyperactivity |

| Dosage | GXR 2, 3, or 4 mg/day | GXR 1, 2, 3, or 4 mg/day | GXR titrated to 4-6 mg/day |

| Primary Efficacy Endpoint | Change from baseline in ADHD-RS-IV total score | Change from baseline in ADHD-RS-IV total score | Change from baseline in Aberrant Behavior Checklist-hyperactivity subscale |

| Key Efficacy Results | Statistically significant improvement in ADHD-RS-IV scores for all GXR dose groups vs. placebo. Mean reduction from baseline: -19.6 (4mg) vs. -8.9 (placebo). | Statistically significant improvement in ADHD-RS-IV scores for 2, 3, and 4 mg groups vs. placebo. Mean reduction from baseline: -24.4 (4mg) vs. -12.3 (placebo). | 43.6% decline in hyperactivity scores for GXR group vs. 13.2% for placebo group. |

| Common Adverse Events | Somnolence, headache, fatigue, upper abdominal pain. | Somnolence, headache, fatigue, sedation. | Drowsiness, fatigue, decreased appetite. |

Conclusion

The history of this compound is a compelling narrative of scientific inquiry and therapeutic evolution. From its rational design as an antihypertensive agent to its successful repurposing for ADHD, its story underscores the importance of understanding fundamental mechanisms of action. The elucidation of its selective alpha-2A adrenergic agonism and its subsequent effects on prefrontal cortex signaling transformed the compound from a cardiovascular drug into a key non-stimulant option for a complex neurodevelopmental disorder. The development of an extended-release formulation further refined its clinical utility, optimizing its therapeutic window and improving patient adherence. The journey of this compound continues to be a paradigm for how deep pharmacological investigation can unlock new therapeutic possibilities for established molecules.

References

Guanfacine's Role in Modulating Norepinephrine Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Guanfacine is a selective α2A-adrenergic receptor agonist with a well-established role in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension.[1][2] Its therapeutic efficacy, particularly in cognitive and behavioral regulation, stems from its precise modulation of norepinephrine (NE) signaling pathways within the central nervous system, most notably in the prefrontal cortex (PFC).[1][3] Unlike traditional stimulants that increase synaptic catecholamine levels, this compound acts directly on postsynaptic α2A-adrenergic receptors to mimic and enhance the effects of norepinephrine.[4] This guide provides an in-depth examination of this compound's mechanism of action, a summary of its receptor binding affinities, detailed experimental protocols for its study, and visualizations of its core signaling pathway.

Core Mechanism of Action

This compound exerts its primary effects by selectively binding to and activating α2A-adrenergic receptors. While these receptors are present both presynaptically and postsynaptically, this compound's cognitive-enhancing effects are predominantly mediated by its action on postsynaptic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex.

Postsynaptic Signaling Cascade in the Prefrontal Cortex

The binding of this compound to postsynaptic α2A-adrenergic receptors initiates a G-protein-mediated signaling cascade that strengthens synaptic connectivity and enhances neuronal firing, which are crucial for executive functions like working memory and attention.

The key steps in this pathway are:

-

Receptor Activation: this compound binds to the α2A-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: Activation of the Gi protein leads to the inhibition of the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA). This signaling cascade ultimately leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and other nearby potassium (K+) channels on the dendritic spine.

-

Enhanced Neuronal Signaling: By closing these K+ channels, this compound strengthens the synaptic signal, enhances the firing of PFC neurons, and improves the signal-to-noise ratio in PFC microcircuits. This action is believed to underpin its efficacy in improving attention and impulse control.

Presynaptic Effects and Chronic vs. Acute Administration

While the primary therapeutic action is postsynaptic, this compound can also act on presynaptic α2A autoreceptors, which function as a negative feedback mechanism to inhibit norepinephrine release.

-

Acute Effects: Acute administration of this compound can lead to a decrease in norepinephrine release in various brain regions, including the orbitofrontal cortex (OFC) and ventral tegmental area (VTA). This is consistent with the classic understanding of α2-agonists acting on presynaptic autoreceptors.

-

Chronic Effects: In contrast, chronic administration (e.g., 14 days) has been shown to increase the basal release of norepinephrine in the OFC and VTA. This paradoxical effect is thought to result from the downregulation or desensitization of α2A autoreceptors over time. This long-term enhancement of noradrenergic transmission may contribute significantly to its sustained therapeutic benefits.

Quantitative Data: Receptor Binding and Selectivity

This compound's pharmacological profile is defined by its high selectivity for the α2A-adrenergic receptor subtype over the α2B and α2C subtypes, as well as imidazoline receptors. This selectivity is believed to contribute to its favorable side-effect profile compared to less selective α2-agonists like clonidine, particularly regarding sedation and cardiovascular effects.

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| Selectivity | α2A vs. α2B/α2C | 15-20x higher for α2A | Not Specified | |

| Selectivity | α2A vs. 5-HT1A | ~22-31x higher for α2A | Human (CHO cells) | |

| Affinity (pKi) | h-alpha2A | 7.5 | Human (CHO cells) | |

| Affinity (pKi) | h-5-HT1A | 6.0 | Human (CHO cells) |

Experimental Protocols

Investigating the effects of this compound on norepinephrine signaling involves a variety of specialized techniques. Below are detailed methodologies for key experiments.

Protocol 1: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for α2A-adrenergic receptors by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a specific α2-adrenergic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human α2A-adrenergic receptor.

-

Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-AR antagonists).

-

Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM) to determine non-specific binding.

-

Test Compound: Serial dilutions of this compound.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), presoaked in polyethyleneimine (PEI).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Assay Preparation: Prepare serial dilutions of this compound and the radioligand in binding buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes (5-20 µg protein), radioligand (at a concentration near its Kd, e.g., 1-2 nM), and binding buffer.

-

Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the non-specific ligand (e.g., 10 µM Phentolamine).

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vivo Microdialysis

This technique measures the concentration of norepinephrine in the extracellular fluid of a specific brain region (e.g., PFC) in a freely moving animal, allowing for the assessment of how acute or chronic this compound administration alters neurotransmitter release.

Objective: To measure the effect of this compound on extracellular norepinephrine levels in the PFC.

Materials:

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdrill.

-

Microdialysis Equipment: Guide cannula, microdialysis probe (e.g., 2 mm membrane), microinfusion pump, fraction collector.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂).

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

Methodology:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Drill a burr hole over the target brain region (e.g., PFC coordinates: AP +3.2 mm, ML ±0.8 mm from bregma).

-

Slowly lower a guide cannula to a position just above the PFC and secure it with dental cement. Allow the animal to recover for 7-10 days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the PFC.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for at least 2 hours.

-

-

Sample Collection:

-

Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable baseline NE levels.

-

Administer this compound (e.g., systemically via an osmotic pump for chronic studies or locally via reverse dialysis).

-

Continue collecting dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Inject each dialysate sample into the HPLC-ED system to separate and quantify the concentration of norepinephrine.

-

-

Data Analysis:

-

Express the norepinephrine concentrations as a percentage of the average baseline concentration.

-

Use statistical analysis (e.g., ANOVA) to compare NE levels before and after drug administration and between treatment groups.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This method is used to record the electrical activity of individual PFC pyramidal neurons to directly assess how this compound modulates their excitability and ion channel function.

Objective: To determine the effect of this compound on the neuronal excitability and membrane properties of PFC pyramidal neurons.

Materials:

-

Brain Slices: Coronal slices (e.g., 300 µm thick) containing the prefrontal cortex from young rats.

-

Recording Chamber and microscope with DIC optics.

-

Patch-Clamp Amplifier and data acquisition system.

-

Glass Micropipettes (3-5 MΩ resistance).

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): For slice maintenance and recording.

-

Internal Solution: For filling the micropipette, containing a potassium-based solution to mimic the intracellular environment.

-

-

Drug Application System: For perfusing the brain slice with aCSF containing this compound.

Methodology:

-

Slice Preparation: Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least one hour.

-

Cell Identification: Transfer a slice to the recording chamber and identify a layer V pyramidal neuron in the PFC using the microscope.

-

Gigaseal Formation: Approach the neuron with the glass micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette, achieving the whole-cell configuration, which allows control and measurement of the cell's membrane potential and currents.

-

Baseline Recording: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline measure of neuronal excitability.

-

Drug Application: Perfuse the slice with aCSF containing this compound (e.g., 10-100 µM).

-

Post-Drug Recording: Repeat the current-step injections to measure changes in action potential firing frequency and other membrane properties (e.g., input resistance, resting membrane potential).

-

Data Analysis: Compare the number of action potentials fired at each current step before and during this compound application to quantify the change in neuronal excitability.

Conclusion

This compound's role in modulating norepinephrine signaling is a sophisticated process centered on its selective agonist activity at postsynaptic α2A-adrenergic receptors in the prefrontal cortex. By inhibiting the cAMP-PKA signaling pathway, it closes potassium channels, thereby stabilizing and strengthening the network activity essential for higher-order cognitive functions. While acute administration can decrease presynaptic norepinephrine release, chronic treatment leads to an enhancement of basal noradrenergic transmission, a dual action that likely underlies its sustained clinical efficacy. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced pharmacology of this compound and the development of future therapeutics targeting the norepinephrine system.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View of Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]

- 4. researchgate.net [researchgate.net]

Guanfacine's Molecular Landscape Beyond the Alpha-2A Adrenergic Receptor: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth exploration of the molecular targets of guanfacine, extending beyond its well-characterized interaction with the alpha-2A adrenergic receptor. Herein, we present quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a comprehensive understanding of this compound's broader pharmacological profile.

Executive Summary

This compound is a well-established alpha-2A adrenergic receptor agonist utilized in the management of attention deficit hyperactivity disorder (ADHD) and hypertension.[1][2][3][4][5] While its therapeutic effects are largely attributed to its action at this primary target, emerging evidence reveals a more complex interaction with other molecular entities. This guide synthesizes the current understanding of these "off-target" interactions, providing a technical foundation for further research and drug development endeavors. Notably, this paper will detail this compound's engagement with other alpha-2 adrenergic receptor subtypes, imidazoline receptors, and the trace amine-associated receptor 1 (TAAR1), presenting a nuanced view of its mechanism of action.

Quantitative Pharmacological Data

To provide a clear and comparative overview of this compound's binding affinities and functional potencies at various molecular targets, the following tables summarize the available quantitative data.

Table 1: this compound Binding Affinity for Adrenergic and Imidazoline Receptors

| Receptor Target | Radioligand | Tissue Source | Ki (nM) | Reference |

| Imidazoline Receptor | 3H-RX 781094 (Idazoxan) | Rabbit renal proximal tubule | 1293 ± 150 | |

| Alpha-2 Adrenergic Receptor | 3H-rauwolscine (α-yohimbine) | Rabbit renal proximal tubule | 75 ± 29 |

Table 2: this compound Functional Potency at the Trace Amine-Associated Receptor 1 (TAAR1)

| Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |

| Human TAAR1 | cAMP accumulation | HEK-293 | 20 |

Note: this compound exhibits a significantly lower affinity for alpha-2B and alpha-2C adrenergic receptor subtypes compared to the alpha-2A subtype, with some reports suggesting a 15-20 times higher affinity for the latter. However, specific Ki values for these subtypes from comparative binding assays were not available in the reviewed literature. DrugBank lists a Ki of 1020 nM for the alpha-2B adrenergic receptor, noting the affinity is so low it is not considered clinically relevant.

Key Non-Alpha-2A Adrenergic Receptor Targets

Imidazoline Receptors

This compound, although not an imidazoline derivative itself, has been shown to interact with imidazoline binding sites. Competition binding studies using basolateral membranes from rabbit renal proximal tubules have demonstrated that this compound can displace radioligands from both alpha-2 adrenergic and imidazoline receptors. However, its affinity for imidazoline receptors is considerably lower than that of clonidine and rilmenidine. The order of potency for inhibiting the binding of the imidazoline antagonist 3H-RX 781094 was found to be rilmenidine > clonidine > this compound. This suggests that while an interaction exists, the physiological relevance of this compound's activity at imidazoline receptors at therapeutic concentrations may be limited compared to its potent alpha-2A adrenergic agonism.

Trace Amine-Associated Receptor 1 (TAAR1)

A recent and significant finding has been the identification of this compound as a potent agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). In vitro studies have demonstrated that this compound acts as a full agonist at hTAAR1, with an EC50 value in the low nanomolar range. This discovery is particularly intriguing as TAAR1 is a G-protein coupled receptor known to modulate dopaminergic and serotonergic neurotransmission. The activation of TAAR1 by this compound leads to an increase in intracellular cyclic AMP (cAMP), a downstream signaling event that contrasts with the cAMP inhibition typically seen with alpha-2A adrenergic receptor activation. This dual activity on two distinct receptor systems with opposing effects on cAMP levels suggests a more complex and nuanced mechanism of action for this compound than previously understood.

Experimental Protocols

Radioligand Binding Assay for Imidazoline and Alpha-2 Adrenergic Receptors

The following is a generalized protocol based on the methodology described for determining the binding affinity of this compound at imidazoline and alpha-2 adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for imidazoline and alpha-2 adrenergic receptors using competition binding assays.

Materials:

-

Tissue Preparation: Basolateral membranes from rabbit renal proximal tubules.

-

Radioligands: 3H-RX 781094 (to label imidazoline receptors) and 3H-rauwolscine (to label alpha-2 adrenergic receptors).

-

Competitor: this compound hydrochloride.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Isolate basolateral membranes from rabbit renal proximal tubules using established differential centrifugation techniques.

-

Incubation: In a final volume of 250 µL, incubate the prepared membranes (approximately 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., 1 nM 3H-RX 781094 or 1 nM 3H-rauwolscine) and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at 25°C for a predetermined time to reach binding equilibrium (e.g., 30-60 minutes).

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for TAAR1 Activation

The following protocol outlines the methodology used to assess the functional activity of this compound at the human TAAR1 receptor.

Objective: To determine the EC50 of this compound for the activation of human TAAR1 by measuring intracellular cAMP accumulation.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably co-transfected with human TAAR1 and a cAMP sensor (e.g., a BRET-based cAMP biosensor).

-

Test Compound: this compound hydrochloride.

-

Assay Medium: Appropriate cell culture medium (e.g., DMEM).

-

Luminescence Plate Reader.

Procedure:

-

Cell Culture: Culture the transfected HEK-293 cells to an appropriate confluency in multi-well plates.

-

Compound Addition: On the day of the assay, replace the culture medium with assay medium containing varying concentrations of this compound.

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 15-30 minutes) at 37°C.

-

Signal Detection: Measure the luminescence signal using a plate reader. The change in the BRET signal is proportional to the intracellular cAMP concentration.

-

Data Analysis: Plot the change in luminescence as a function of this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound activates TAAR1, leading to Gαs stimulation, increased cAMP, and downstream signaling.

Caption: Workflow for determining binding affinity via radioligand displacement.

Conclusion

This technical guide illuminates the molecular interactions of this compound beyond its primary target, the alpha-2A adrenergic receptor. The identification of this compound as a potent agonist at TAAR1, alongside its weaker interactions with other alpha-2 adrenergic receptor subtypes and imidazoline receptors, paints a more complete picture of its pharmacological profile. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals. A deeper understanding of these additional molecular targets may unveil novel therapeutic applications for this compound and inform the development of next-generation therapeutics with improved selectivity and efficacy. Future research should aim to further quantify the binding affinities of this compound at the alpha-2B and alpha-2C adrenergic receptor subtypes and to elucidate the in vivo functional consequences of its dual agonism at alpha-2A adrenergic receptors and TAAR1.

References

- 1. Discovery of this compound as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Extended Release: A New Pharmacological Treatment Option in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on Guanfacine's Impact on Synaptic Plasticity and Dendritic Spines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying guanfacine's effects on synaptic plasticity and dendritic spine morphology. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Executive Summary

This compound, a selective α2A-adrenergic receptor (α2A-AR) agonist, has demonstrated significant effects on higher cognitive functions, particularly those subserved by the prefrontal cortex (PFC).[1][2] Its therapeutic efficacy in conditions like Attention Deficit Hyperactivity Disorder (ADHD) is increasingly understood to stem from its ability to modulate synaptic plasticity and promote the structural integrity of dendritic spines.[1][3][4] This document details the signaling pathways influenced by this compound, summarizes key quantitative findings on its impact on neuronal morphology, and outlines common experimental protocols used to investigate these effects.

Core Mechanism of Action: α2A-Adrenergic Receptor Signaling

This compound exerts its primary effects by stimulating postsynaptic α2A-ARs located on the dendritic spines of pyramidal neurons in the PFC. This action initiates a signaling cascade that strengthens synaptic connections and enhances neuronal firing, crucial for cognitive processes such as working memory.

The key signaling pathway involves the following steps:

-

This compound Binding: this compound binds to and activates α2A-ARs on dendritic spines.

-

Gαi-Protein Activation: The activated α2A-AR couples to an inhibitory G-protein (Gαi).

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Production: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

PKA Inhibition: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

Closure of K+ Channels: PKA is responsible for phosphorylating and opening certain potassium (K+) channels, such as Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. Reduced PKA activity leads to the closure of these channels.

-

Increased Synaptic Strength: The closure of K+ channels increases the membrane resistance of the dendritic spine, preventing the shunting of excitatory postsynaptic potentials (EPSPs). This enhances the efficacy of synaptic transmission and strengthens network connectivity.

This signaling pathway is critical for this compound's ability to enhance PFC function and protect against the detrimental effects of stress on neuronal architecture.

References

- 1. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of this compound: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Neurodevelopmental Effects of Guanfacine Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine, a selective α2A-adrenergic receptor agonist, is an established non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents. Its mechanism of action, primarily centered on the modulation of prefrontal cortex (PFC) function, has been the subject of extensive research. This technical guide provides an in-depth review of the long-term neurodevelopmental effects of this compound exposure, drawing from both clinical and preclinical data. We consolidate quantitative findings from long-term clinical trials, detail the experimental protocols of key studies, and visualize the underlying molecular pathways and experimental designs. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurodevelopmental impact of this compound.

Introduction

This compound's therapeutic efficacy in ADHD is attributed to its ability to enhance PFC-mediated cognitive functions, including working memory, attention, and response inhibition.[1] The PFC undergoes significant development throughout childhood and adolescence, making this period a critical window for understanding the long-term neurodevelopmental consequences of pharmacological interventions. This guide synthesizes the current understanding of how prolonged this compound exposure influences the developing brain, focusing on its molecular mechanisms, and clinical outcomes.

Molecular Mechanism of Action

This compound exerts its effects by selectively agonizing α2A-adrenergic receptors, which are highly expressed on the dendritic spines of pyramidal neurons in the prefrontal cortex.[2][3] This targeted action initiates a signaling cascade that strengthens synaptic connections and enhances neuronal communication.

Signaling Pathway

The primary mechanism involves the inhibition of cyclic adenosine monophosphate (cAMP) signaling.[2][3] Under baseline or stressful conditions, elevated cAMP levels can lead to the opening of potassium (K+) channels, which hyperpolarizes the neuronal membrane and weakens synaptic transmission. This compound, by stimulating α2A-adrenergic receptors, inhibits adenylyl cyclase, thereby reducing cAMP production. This, in turn, closes K+ channels, strengthening synaptic efficacy, and enhancing the firing of PFC neurons.

Long-Term Clinical Studies in Pediatric ADHD

Several long-term, open-label extension studies have evaluated the safety and efficacy of this compound extended-release (GXR) in children and adolescents with ADHD for periods of up to two years.

Quantitative Data Summary

The following tables summarize the key quantitative findings from these long-term studies.

Table 1: Long-Term Efficacy of this compound Extended-Release in Pediatric ADHD

| Study | Duration | N | Age Range (years) | Primary Efficacy Measure | Mean Change from Baseline (Endpoint) | p-value |

| Biederman et al. (2008) | 24 months | 240 | 6-17 | ADHD-RS-IV Total Score | Significant improvement | <.001 |

| Sallee et al. (2009) | 24 months | 262 | 6-17 | ADHD-RS-IV Total Score | Significant improvement | Not specified |

| Huss et al. (2018) | 24 months | 214 | 6-17 | ADHD-RS-IV Total Score | -19.8 | <.0001 |

ADHD-RS-IV: ADHD Rating Scale, Version IV

Table 2: Common Adverse Events in Long-Term this compound Treatment (≥10%)

| Adverse Event | Biederman et al. (2008) (N=240) | Huss et al. (2018) (N=214) |

| Somnolence | 30.4% | 36.0% |

| Headache | 26.3% | 28.5% |

| Fatigue | 14.2% | 20.1% |

| Sedation | 13.3% | Not reported |

| Nasopharyngitis | Not reported | 11.7% |

Experimental Protocols of Key Clinical Trials

-

Study Design: A 2-year, open-label extension study following a preceding randomized, double-blind, placebo-controlled trial.

-

Participants: 240 children and adolescents aged 6-17 years with a DSM-IV diagnosis of ADHD.

-

Intervention: this compound extended-release (GXR) was initiated at 2 mg/day and titrated in 1 mg increments to a maximum of 4 mg/day to achieve an optimal clinical response.

-

Primary Outcome Measures:

-

Safety: Assessed through the monitoring of adverse events (AEs), vital signs (blood pressure and pulse rate), electrocardiograms (ECGs), and laboratory tests.

-

Efficacy: Measured by the ADHD Rating Scale, Version IV (ADHD-RS-IV) total and subscale scores.

-

-

Secondary Outcome Measures: Clinical Global Impressions (CGI) scales.

While many long-term studies focused on core ADHD symptoms, some have included cognitive assessments. A notable example is a study that constructed four cognitive domain scores from a battery of tests.

-

Cognitive Domains Assessed:

-

Working Memory: Evaluated using tests such as the WISC-IV Digit Span and Spatial Span.

-

Response Inhibition: Assessed with tasks like the Go/No-Go and Stop-Signal tasks.

-

Reaction Time: Measured across various cognitive tasks.

-

Reaction Time Variability: Calculated as the standard deviation of reaction times.

-

-

Key Finding: Combined treatment with d-methylphenidate and this compound showed greater improvements in working memory compared to placebo or this compound alone.

Preclinical Evidence of Neurodevelopmental Effects

Animal models, primarily in rodents and non-human primates, have been instrumental in elucidating the neurobiological effects of this compound.

Protection Against Stress-Induced Neurodevelopmental Impairments

Chronic stress during development can lead to dendritic spine loss in the PFC and impair cognitive functions like working memory. Preclinical studies have demonstrated that chronic this compound administration can prevent these detrimental effects.

-

Subjects: Male Sprague-Dawley rats.

-

Procedure:

-

Pre-training: Animals are trained on a spatial working memory task (e.g., delayed alternation).

-

Treatment: Daily administration of this compound or vehicle.

-

Stress Induction: Animals are subjected to daily restraint stress (e.g., 6 hours/day for 21 days).

-

Behavioral Testing: Working memory performance is assessed throughout the stress period.

-

Neuroanatomical Analysis: At the end of the study, brains are processed for Golgi staining to visualize and quantify dendritic spine density in layer II/III pyramidal neurons of the prelimbic PFC.

-

-

Key Findings: Daily this compound treatment prevented both the stress-induced impairment in working memory and the loss of dendritic spines in the PFC.

Neuroimaging Studies

Functional magnetic resonance imaging (fMRI) studies in youth with ADHD have begun to explore the neural correlates of this compound's therapeutic effects.

fMRI Study of this compound in Youth with ADHD

-

Design: A randomized, placebo-controlled trial over 6-8 weeks.

-

Participants: 25 youth with ADHD.

-

Task: Go/No-go task to assess response inhibition.

-

Findings: Clinical improvement with this compound was associated with reduced activation in the right midcingulate cortex/supplementary motor area and the left posterior cingulate cortex compared to placebo. These findings suggest that this compound may improve inhibitory control by modulating activity in key nodes of the brain's attention and executive control networks.

Discussion and Future Directions

The available evidence from long-term clinical trials indicates that this compound is a generally safe and effective treatment for ADHD in children and adolescents over periods of up to two years. The most common side effects are transient and related to its sedative properties. Preclinical studies provide a strong mechanistic basis for these clinical findings, demonstrating that this compound enhances PFC function and can protect against the negative neurodevelopmental consequences of chronic stress.

However, several areas warrant further investigation:

-

Long-term neurodevelopmental outcomes beyond ADHD: More research is needed to understand the effects of long-term this compound exposure on broader aspects of neurodevelopment, including social cognition, emotional regulation, and academic achievement into adulthood.

-

Structural and functional brain changes: Longitudinal neuroimaging studies are needed to track the long-term impact of this compound on brain structure and function in developing individuals.

-

Comparative effectiveness: Head-to-head long-term studies comparing the neurodevelopmental effects of this compound with other ADHD medications, such as stimulants and atomoxetine, are lacking.

-

Personalized medicine: Identifying biomarkers that predict which individuals are most likely to benefit from this compound and experience minimal side effects would be a significant advancement.

Conclusion

This compound's long-term use in children and adolescents with ADHD is supported by a growing body of evidence demonstrating its safety and efficacy in managing core symptoms. Its mechanism of action, centered on strengthening prefrontal cortex connectivity, offers a plausible explanation for its therapeutic effects. Preclinical data further suggest a neuroprotective role against the detrimental effects of stress on the developing brain. Future research should focus on elucidating the broader and more lasting neurodevelopmental impacts of this compound exposure to further refine its clinical application and optimize long-term outcomes for individuals with ADHD.

References

- 1. This compound for the Treatment of PFC Disorders | Arnsten Lab [medicine.yale.edu]

- 2. This compound's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Guanfacine on Executive Functions and Working Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine, a selective α2A-adrenergic receptor agonist, has emerged as a significant therapeutic agent for disorders characterized by executive function deficits, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on executive functions and working memory, and detailed experimental protocols from key studies. By acting on postsynaptic α2A-adrenergic receptors in the prefrontal cortex (PFC), this compound strengthens synaptic connectivity, enhances neuronal firing, and improves the top-down control of attention and behavior. This document synthesizes findings from preclinical and clinical research to offer a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction